molecular formula C23H18N2O3 B11548497 methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate

methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate

Cat. No.: B11548497
M. Wt: 370.4 g/mol
InChI Key: AHLXYIXTQWZQOU-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is a complex organic compound with a unique structure that includes a benzoxazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate typically involves the condensation of 2-(4-methylphenyl)-1,3-benzoxazole-5-carbaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is unique due to the presence of both a benzoxazole ring and a benzoate ester in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoate

InChI

InChI=1S/C23H18N2O3/c1-15-3-7-17(8-4-15)22-25-20-13-19(11-12-21(20)28-22)24-14-16-5-9-18(10-6-16)23(26)27-2/h3-14H,1-2H3

InChI Key

AHLXYIXTQWZQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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